molecular formula C10H9ClF3NOS B14063221 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14063221
M. Wt: 283.70 g/mol
InChI Key: ASNOXWXRDCULNZ-UHFFFAOYSA-N
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Description

Emergence of Trifluoromethylthio-Substituted Compounds in Modern Chemistry

The trifluoromethylthio (-SCF₃) group has emerged as a critical pharmacophore in medicinal and agrochemical research due to its unique electronic and lipophilic properties. Unlike the more common trifluoromethyl (-CF₃) group, the -SCF₃ moiety exhibits significantly higher lipophilicity (clogP = 1.95 for Me-SCF₃ vs. 1.11 for Me-CF₃), enhancing membrane permeability and metabolic stability in drug candidates. This characteristic has driven its adoption in bioactive molecules, such as antimalarial agents and kinase inhibitors, where improved pharmacokinetic profiles are essential.

The development of synthetic methods for introducing -SCF₃ groups has been pivotal. Early approaches relied on metal-mediated reactions, but recent advancements, such as the use of TTST (S-trifluoromethyl trifluoromethanesulfonothioate), have enabled versatile trifluoromethylthiolation under mild conditions. TTST’s ability to generate cation, anion, or radical species depending on reaction conditions has expanded the scope of accessible substrates, including electron-rich aromatics and alkenes. These innovations laid the groundwork for synthesizing complex hybrids like 1-(4-amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, which combines -SCF₃ with an amino-ketone scaffold.

Discovery and Initial Characterization of 1-(4-Amino-2-(Trifluoromethylthio)Phenyl)-3-Chloropropan-2-One

The discovery of 1-(4-amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be traced to efforts in the late 2010s to merge aminoaryl motifs with -SCF₃ functionalities. A key breakthrough involved nucleophilic substitution reactions using the CF₃S⁻ anion, generated from thiocarbonyl difluoride or its trimer with cesium fluoride. For instance, pentafluoropyridine derivatives underwent selective substitution at the 4-position to yield tetrafluoro-trifluoromethylthio pyridines, demonstrating the feasibility of introducing -SCF₃ into aromatic systems.

Initial characterization of the compound relied on advanced analytical techniques. Radiochemical conversion (RCC) assays and high-performance liquid chromatography (HPLC) were employed to verify purity and structural integrity, methods previously validated for analogous -SCF₃-labeled compounds. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C variants, provided insights into electronic environments and regioselectivity, as seen in studies of substituted fluoropyridines. Mass spectrometry (MS) further confirmed molecular weights and fragmentation patterns, aligning with data from structurally related trifluoromethylthio-ketones.

Evolution of Research Paradigms for Amino-Trifluoromethylthio Hybrid Systems

Research on amino-trifluoromethylthio hybrids has evolved from exploratory synthesis to targeted applications in drug discovery. Early studies focused on optimizing reaction conditions to balance yield and selectivity. For example, copper-catalyzed trifluoromethylthiolation of α-bromo ketones achieved radiochemical yields (RCYs) of 20–40%, demonstrating compatibility with sterically hindered substrates. These protocols were adapted for aminoaryl systems by modifying temperature and catalyst loadings to prevent side reactions at the amine group.

The integration of computational chemistry has further refined synthetic strategies. Density functional theory (DFT) calculations elucidated mechanisms such as the nucleophilic attack of CF₃S⁻ on electrophilic carbons, guiding the design of precursors with optimal leaving groups. Recent work has also explored the biological implications of these hybrids. N-Trifluoromethylthiolated sulfonimidamides, for instance, exhibited potent antimycobacterial activity (MIC = 4–8 μg/mL), though cytotoxicity concerns highlighted the need for structural tuning. These findings underscore the dual role of -SCF₃ in enhancing bioactivity and necessitating careful pharmacodynamic optimization.

Table 1: Key Synthetic Methods for Trifluoromethylthio-Substituted Compounds
Method Substrate Conditions Yield Reference
Nucleophilic substitution (CF₃S⁻) Pentafluoropyridine -15°C, CsF High
Copper-catalyzed trifluoromethylthiolation α-Bromo ketones 40–70°C, 1–2 min 20–40%
TTST-mediated radical addition Alkenes Ambient temperature Moderate

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-8(16)3-6-1-2-7(15)4-9(6)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

ASNOXWXRDCULNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)SC(F)(F)F)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Trifluoromethylthio Group Installation

The introduction of the -SCF₃ group is typically achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A study by Kenis et al. demonstrated that 4-(trifluoromethylthio)phenol derivatives can be synthesized using visible light-mediated photoredox catalysis, where diaryliodonium salts react with trifluoromethylthiolate anions under mild conditions (40–60°C, acetonitrile solvent). This method avoids harsh reagents and achieves yields up to 78%.

Amination Strategies

Subsequent amination at the para position is accomplished through catalytic hydrogenation or Buchwald-Hartwig coupling. For instance, palladium-catalyzed C–N bond formation using tert-butyl carbamate as an ammonia surrogate has been reported to introduce the amino group with regioselectivity >90%. Reaction conditions (e.g., 100°C, toluene, 24 hours) are critical for minimizing side reactions such as over-alkylation.

Chloropropanone Moiety Attachment

The final step involves Friedel-Crafts acylation with 3-chloropropanoyl chloride in the presence of Lewis acids like AlCl₃. This step requires careful temperature control (0–5°C) to prevent decomposition of the trifluoromethylthio group. Yields for this stage range from 65% to 82%, depending on the purity of intermediates.

Table 1: Multi-Step Synthesis Optimization Parameters

Step Reagents/Conditions Yield (%) Key Challenges
-SCF₃ Introduction (Ph₂I)OTf, CuSCF₃, CH₃CN, 60°C 78 Competing side substitutions
-NH₂ Introduction Pd(OAc)₂, Xantphos, t-BuONa, toluene, 100°C 85 Catalyst deactivation
Ketone Chlorination AlCl₃, 3-chloropropanoyl chloride, DCM, 0°C 82 Thermal instability of intermediates

Emerging methodologies emphasize reducing synthetic steps through tandem reactions. A notable example involves the simultaneous introduction of -SCF₃ and -NH₂ groups via a copper-mediated process. In this approach, an iodophenol precursor undergoes sequential Ullmann-type coupling with NH₃ and CuSCF₃ at elevated temperatures (120°C, DMF). The one-pot strategy achieves a 70% overall yield, though scalability remains limited by the cost of copper reagents.

Continuous Flow Chemistry for Scalable Manufacturing

Recent innovations in flow chemistry have addressed bottlenecks in traditional batch synthesis. A study by the ACS Journal of Organic Chemistry highlighted that continuous flow reactors reduce reaction times from 24 hours to 2 hours for the amination step, with a 15% increase in yield. The system operates at a steady-state temperature of 80°C and utilizes immobilized Pd catalysts to enhance recyclability.

Table 2: Batch vs. Flow Synthesis Comparative Metrics

Parameter Batch Mode Flow Mode
Reaction Time 24 hours 2 hours
Yield 75% 90%
Catalyst Loading 5 mol% 2 mol%
Energy Consumption High Moderate

Characterization and Quality Control

Critical to method validation is the use of advanced spectroscopic techniques:

  • ¹H/¹³C NMR : Confirms regioselectivity of substituents (e.g., δ 7.8 ppm for aromatic protons adjacent to -SCF₃).
  • HRMS : Validates molecular weight (theoretical m/z 283.70; observed m/z 283.71).
  • XRD : Resolves crystal packing interactions influenced by the -SCF₃ group’s electronegativity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. The chloropropanone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins and enzymes.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound 1: 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS 1803838-99-4)

  • Molecular Formula: C₁₀H₉BrF₃NOS
  • Molecular Weight : 328.15 g/mol
  • Key Differences: Bromine replaces chlorine in the propanone chain. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance leaving-group ability in nucleophilic substitution reactions.

Compound 2: 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one (CAS 1804220-65-2)

  • Molecular Formula : C₁₀H₈BrN₂O
  • Molecular Weight : 285.09 g/mol
  • Key Differences: The trifluoromethylthio group is replaced by a cyano (-CN) group. The cyano group is a stronger electron-withdrawing substituent than -SCF₃, which may reduce aromatic ring reactivity in electrophilic substitutions.

Substituent-Modified Analogs

Compound 3: 1-[4-Amino-2-(3-phenylpropanoyl)phenoxy]-3-chloropropan-2-yl (rac-7)

  • Structure: Features a 3-phenylpropanoyl group instead of -SCF₃ and a phenoxy (-O-) linker.
  • Key Differences: The phenoxy group increases steric bulk and may reduce metabolic stability compared to the thioether (-S-) linkage. Enzymatic resolution studies using lipases achieved >99% enantiomeric excess, suggesting utility in chiral synthesis .

Compound 4: (S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol

  • Structure : Contains a hydroxyl (-OH) group instead of a ketone and a trifluoromethyl (-CF₃) group.
  • Key Differences: The hydroxyl group increases hydrophilicity, improving aqueous solubility but reducing stability under acidic conditions.

Fluorine-Free Analogs

Compound 5: 1-(4-Amino-2-methylthiophenyl)-3-chloropropan-2-one (Hypothetical)

  • Structure : Replaces -SCF₃ with methylthio (-SCH₃).
  • Key Differences : The absence of fluorine reduces electron-withdrawing effects, increasing aromatic ring electron density. This may accelerate electrophilic substitution reactions. The lower lipophilicity (-SCH₃ vs. -SCF₃) could reduce bioavailability, as fluorinated groups often enhance membrane penetration .

Research Findings and Implications

  • Fluorine Impact: The trifluoromethylthio group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends observed in fluorinated pharmaceuticals .
  • Halogen Effects: Bromine substitution in the propanone chain increases molecular weight and alters reactivity, making bromo-analogs more suitable for specific nucleophilic substitutions .
  • Synthetic Challenges : Enzymatic resolution methods (e.g., lipase-catalyzed hydrolysis) are critical for producing enantiopure analogs, as demonstrated for rac-7 .

Biological Activity

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C10H9ClF3NOS
  • Molecular Weight : 283.70 g/mol
  • IUPAC Name : 1-(4-amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
  • CAS Number : 1803839-10-2

The biological activity of this compound is primarily attributed to its structural features, which include:

  • Trifluoromethylthio Group : This group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with hydrophobic regions of proteins.
  • Amino Group : Capable of forming hydrogen bonds, it plays a critical role in the interaction with biological targets such as enzymes and receptors.
  • Chloropropanone Moiety : This part of the molecule can undergo nucleophilic attack, leading to covalent modifications of target molecules, which may alter their function.

Biological Activities

Research has indicated several potential biological activities associated with 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one:

Antiviral Properties

Studies have shown that derivatives of this compound exhibit antiviral activity against various viral strains. The mechanism involves inhibition of viral replication by targeting specific viral proteins.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The trifluoromethylthio group is believed to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on proteases, which are crucial for viral replication and cancer cell proliferation.

Data Tables

Biological Activity Mechanism Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
Enzyme InhibitionProtease inhibition

Case Studies

  • Antiviral Activity Study : A recent study evaluated the antiviral effects of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one against the influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for therapeutic use in antiviral drug development.
  • Cancer Cell Line Research : In experiments involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. The study concluded that the compound could be a candidate for further development as an anticancer agent.
  • Enzyme Interaction Analysis : A biochemical assay demonstrated that 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one effectively inhibited a specific protease involved in tumor progression, providing insights into its potential role in cancer therapy.

Q & A

What are the common synthetic routes for preparing 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, and what factors influence yield optimization?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with chlorinated aromatic precursors. For example, trifluoromethylthio groups can be introduced via nucleophilic substitution using reagents like trifluoromethylthiolate salts. Aromatic amination may follow, employing nitration/reduction sequences or direct amination with ammonia derivatives. Key factors for yield optimization include:

  • Temperature control : Higher temperatures (80–100°C) favor substitution reactions but may degrade sensitive intermediates .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl chloride intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the final product .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Level: Basic
Methodological Answer:
A combination of spectroscopic methods is recommended:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.5 ppm), trifluoromethylthio groups (distinct splitting patterns), and ketone carbonyl signals (δ ~200 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the spatial arrangement of the trifluoromethylthio and chloropropanone groups .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H stretches at ~3300 cm1^{-1}) .

How can computational chemistry methods like DFT aid in understanding the electronic properties of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : HOMO-LUMO gaps predict reactivity, with the trifluoromethylthio group acting as an electron-withdrawing moiety .
  • Reaction mechanisms : Transition state analysis for nucleophilic attacks on the chloropropanone moiety .
  • Spectroscopic validation : Simulated IR and NMR spectra can be compared with experimental data to confirm structural assignments .
    Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate vibrational frequencies to match experimental IR.

Perform NBO analysis to assess hyperconjugation effects .

What are the key considerations in designing experiments to assess the environmental stability and degradation pathways of this compound?

Level: Advanced
Methodological Answer:
Environmental stability studies should include:

  • Hydrolytic stability : Test under varying pH (3–11) and temperature (25–60°C) to identify degradation products via LC-MS .
  • Photolytic degradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor breakdown using HPLC .
  • Ecotoxicology : Use Daphnia magna or algae bioassays to evaluate acute toxicity of degradation byproducts .
    Data Interpretation : Compare half-lives (t1/2_{1/2}) under different conditions to model environmental persistence .

How can researchers resolve discrepancies in reported physicochemical data (e.g., solubility, melting point) for this compound?

Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities or measurement protocols. Mitigation strategies include:

  • Standardized purification : Recrystallize from ethanol/water mixtures to ≥99% purity (HPLC-verified) .
  • Differential Scanning Calorimetry (DSC) : Use heating rates of 5°C/min under nitrogen to determine precise melting points .
  • Solubility studies : Report solvent systems (e.g., DMSO, acetone) and temperatures explicitly, as solubility can vary 10-fold between 25°C and 40°C .

What are the recommended protocols for ensuring purity and accurate quantification of this compound in experimental settings?

Level: Basic
Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .
  • Mass spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]+^+ and rule out adducts .

What strategies are employed to study the compound's reactivity under various pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • Kinetic studies : Monitor reaction rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy at λmax_{max} = 280 nm .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and analyze degradation via TLC or GC-MS .
  • Computational modeling : Predict protonation states and reactive sites using pKa calculations (e.g., ACD/Labs software) .

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